molecular formula C7H10 B14699068 Bicyclo[3.2.0]hept-1-ene CAS No. 22630-75-7

Bicyclo[3.2.0]hept-1-ene

Cat. No.: B14699068
CAS No.: 22630-75-7
M. Wt: 94.15 g/mol
InChI Key: PKCMTAKKGOCYFF-UHFFFAOYSA-N
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Description

Bicyclo[3.2.0]hept-1-ene is an organic compound with the molecular formula C₇H₁₀. It is a bicyclic hydrocarbon featuring a unique structure that consists of two fused rings. This compound is of interest in various fields of chemistry due to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[3.2.0]hept-1-ene can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where cyclopentadiene reacts with ethylene to form the bicyclic structure. This reaction typically requires elevated temperatures and can be catalyzed by Lewis acids to improve yield and selectivity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure consistent product quality. The use of advanced catalytic systems and process optimization techniques can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[3.2.0]hept-1-ene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert this compound into saturated hydrocarbons.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the bicyclic structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reduction.

    Substitution: Halogenation can be achieved using halogens like chlorine (Cl₂) or bromine (Br₂) under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while reduction typically produces saturated hydrocarbons.

Scientific Research Applications

Bicyclo[3.2.0]hept-1-ene has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies of reaction mechanisms and stereochemistry.

    Biology: The compound’s derivatives are investigated for their potential biological activity and interactions with biomolecules.

    Medicine: Research into this compound derivatives explores their potential as pharmaceutical agents.

    Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism by which bicyclo[3.2.0]hept-1-ene exerts its effects involves its ability to participate in various chemical reactions due to its strained bicyclic structure. This strain makes the compound more reactive, allowing it to undergo transformations that are less favorable for less strained molecules. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]hept-2-ene (Norbornene): Another bicyclic hydrocarbon with a different ring structure.

    Bicyclo[3.1.0]hex-2-ene: A compound with a similar bicyclic framework but different ring sizes.

Uniqueness

Bicyclo[3.2.0]hept-1-ene is unique due to its specific ring fusion and the resulting strain, which imparts distinct reactivity compared to other bicyclic compounds. This makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

Properties

CAS No.

22630-75-7

Molecular Formula

C7H10

Molecular Weight

94.15 g/mol

IUPAC Name

bicyclo[3.2.0]hept-1-ene

InChI

InChI=1S/C7H10/c1-2-6-4-5-7(6)3-1/h2,7H,1,3-5H2

InChI Key

PKCMTAKKGOCYFF-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC2=C1

Origin of Product

United States

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